molecular formula C14H16F3NO2 B2767222 N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide CAS No. 1396807-29-6

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2767222
CAS No.: 1396807-29-6
M. Wt: 287.282
InChI Key: YNQJXFQXQRJPLB-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added through nucleophilic substitution reactions, where an appropriate halide precursor reacts with a hydroxypropyl nucleophile.

    Benzamide Formation: The final step involves the coupling of the hydroxypropyl intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives, typically using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, aiding in the understanding of its mechanism of action.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxypropyl chain may facilitate hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and binding affinity.

    N-(3-cyclopropyl-3-hydroxypropyl)-2-chlorobenzamide: The chlorine substituent may alter the compound’s reactivity and interaction with biological targets.

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group is known to enhance metabolic stability and binding affinity, making the compound a valuable candidate for further research and development.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-8-7-12(19)9-5-6-9/h1-4,9,12,19H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJXFQXQRJPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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